Evidence Item 1: Non-Mutagenicity Profile of 5-(4-Methoxyphenyl)-2-methylaniline vs. Mutagenic 4-Aminobiphenyl
While the unsubstituted parent 4-aminobiphenyl is a potent mutagen and known human carcinogen, its analogs can be rationally designed to be non-mutagenic. Research has demonstrated that specific substitution patterns on the biphenyl ring can eliminate mutagenic activity in the Ames test [1]. The compound 5-(4-Methoxyphenyl)-2-methylaniline, due to its specific substitution, is inferred to be a member of this designed class of safer, non-mutagenic 4-aminobiphenyls, though direct, publicly available quantitative data for this specific compound is limited [1].
| Evidence Dimension | Mutagenicity (Ames test) |
|---|---|
| Target Compound Data | Inferred to be non-mutagenic (Ames negative) based on structural class |
| Comparator Or Baseline | 4-Aminobiphenyl: Mutagenic and carcinogenic [1] |
| Quantified Difference | Not directly quantified for target compound; a qualitative difference from 'active' to 'inactive' in the Ames test. |
| Conditions | Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix) |
Why This Matters
This inferred safety advantage is critical for pharmaceutical research, as a positive Ames test presents a significant hurdle to drug development, making non-mutagenic building blocks like this one highly valuable.
- [1] Birch, A. M., et al. (2012). Rationally designing safer anilines: the challenging case of 4-aminobiphenyls. Journal of Medicinal Chemistry, 55(8), 3923-3933. View Source
